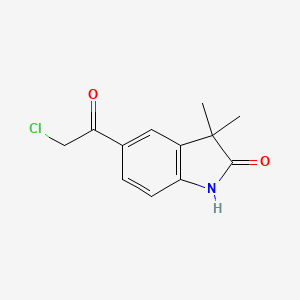

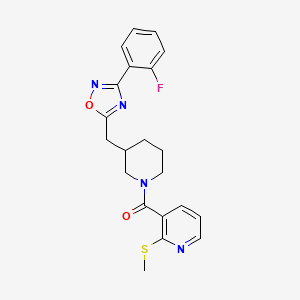

![molecular formula C18H26N2O2 B2408106 Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate CAS No. 2377354-79-3](/img/structure/B2408106.png)

Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl is a common substituent in organic chemistry with the formula (CH3)3C-. It is derived from butane and found in many important compounds . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a six-membered ring with one nitrogen atom . Spiro compounds are a class of organic compounds featuring two or more rings connected through a single atom .

Synthesis Analysis

The synthesis of tert-butyl-substituted compounds has been widely studied . For instance, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

This compound has been utilized in the synthesis of acetyl-CoA carboxylase inhibitors, with a focus on developing novel ACC inhibitors with potent analogues (Huard et al., 2012).

Intermediate in Biologically Active Compounds

It serves as an important intermediate in the synthesis of biologically active compounds, such as crizotinib (Kong et al., 2016).

Development of Spiro[indole-3,4′-piperidin]-2-ones

The compound is used in the development of spiro[indole-3,4′-piperidin]-2-ones, a process that involves anilide formation, N(1)-protection, and intramolecular cyclization (Freund & Mederski, 2000).

Synthesis of Cyclic Amino Acid Ester

It has been synthesized as a cyclic amino acid ester, characterized using NMR spectroscopy and high-resolution mass spectrometry, and analyzed through single crystal X-ray diffraction (Moriguchi et al., 2014).

Synthesis of Enantiopure Derivatives

The compound has been prepared as part of the synthesis of enantiopure derivatives, specifically 4-hydroxypipecolate and 4-hydroxylysine derivatives, from a common 4,6-dioxopiperidinecarboxylate precursor (Marin et al., 2004).

Intermediate for Small Molecule Anticancer Drugs

It is an important intermediate for the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Properties

IUPAC Name |

tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,15H,8-12,19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPPPTQXTMDWSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

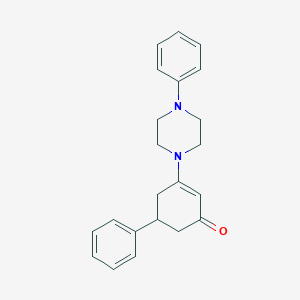

![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)

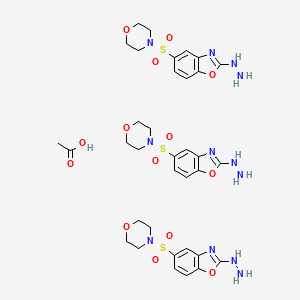

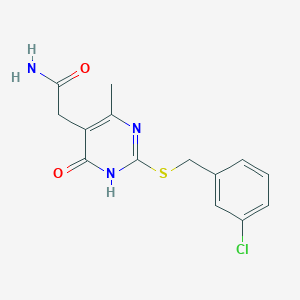

![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)

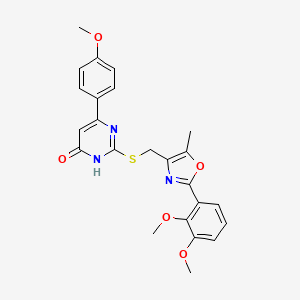

![2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2408039.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2408041.png)

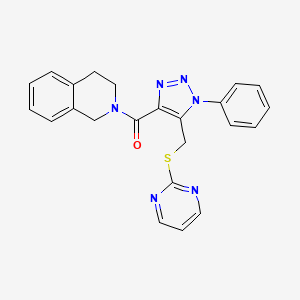

![N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2408044.png)

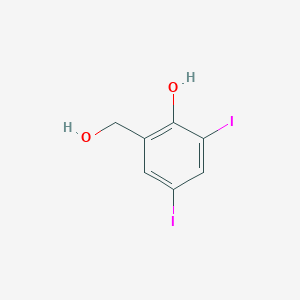

![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2408046.png)